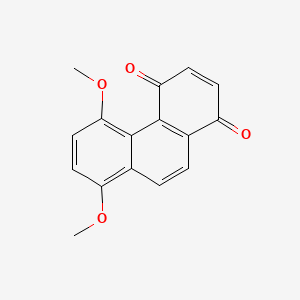

5,8-Dimethoxyphenanthrene-1,4-dione

描述

Overview of Polycyclic Aromatic Quinones and Their Significance in Chemical Biology

Polycyclic aromatic quinones (PAQs) are a class of organic compounds characterized by a polycyclic aromatic hydrocarbon (PAH) framework fused to a quinone ring. Quinones are derivatives of aromatic compounds where two hydrogen atoms are replaced by two oxygen atoms, forming a diketone structure. rsc.org These molecules are of significant interest in chemical biology due to their diverse and potent biological activities.

PAQs are known to be involved in various cellular processes, often through their ability to undergo redox cycling. This process involves the reduction of the quinone to a semiquinone radical and subsequently to a hydroquinone (B1673460), which can then be re-oxidized back to the quinone, generating reactive oxygen species (ROS) in the process. acs.org This generation of ROS can lead to oxidative stress, a condition that can damage cellular components like DNA, proteins, and lipids, and is implicated in a range of pathological conditions. acs.org

The interaction of PAQs with biological macromolecules is a key area of research. For instance, some PAQs have been shown to interact with proteins by covalently binding to thiol groups of cysteine residues. pharm.or.jp This can lead to the inhibition or modulation of protein function. A notable example is the interaction of 1,2-naphthoquinone (B1664529) with protein tyrosine phosphatase 1B (PTP1B) and the inhibitor of κB kinase (IKK), affecting cellular signaling pathways. pharm.or.jp Furthermore, the genotoxic effects of some PAH-quinones have been linked to their ability to modulate the metabolic machinery within cells. researchgate.net

Contextualization of Phenanthrenediones within Natural Product Scaffolds

Phenanthrenediones, a subclass of PAQs, are naturally occurring or synthetic compounds built upon a phenanthrene (B1679779) skeleton. While 5,8-Dimethoxyphenanthrene-1,4-dione is a synthetic compound, numerous phenanthrene derivatives are found in nature, particularly in the plant kingdom. nih.govcore.ac.uk The Orchidaceae family is a rich source of phenanthrenes, with many species from genera such as Dendrobium, Bulbophyllum, and Eria producing these compounds. nih.govcore.ac.uk

Naturally occurring phenanthrenes exhibit a wide spectrum of biological activities, including cytotoxic, antimicrobial, anti-inflammatory, and antiplatelet aggregation effects. nih.gov The structural diversity of these natural products, arising from different substitution patterns of hydroxyl, methoxy (B1213986), and other functional groups on the phenanthrene core, contributes to their varied biological profiles. core.ac.uk The study of these natural phenanthrenediones provides valuable insights into the structure-activity relationships that govern their biological effects, which can, in turn, inform the design and investigation of synthetic analogues like this compound.

Historical Perspective on the Discovery and Initial Research of Related Phenanthrenes

The history of phenanthrene itself dates back to 1872, when it was independently discovered in coal tar by Carl Graebe and by Wilhelm Rudolph Fittig with his doctoral student Eugen Ostermayer. wikipedia.org They were able to elucidate its structure by oxidizing it to a corresponding quinone and then to diphenic acid. wikipedia.org The name "phenanthrene" was proposed by Fittig to reflect its similarity to both phenyl and anthracene (B1667546). wikipedia.org

Early methods for the synthesis of the phenanthrene ring system, such as the Haworth synthesis and the Bardhan-Sengupta synthesis, were developed in the early 20th century and laid the groundwork for the laboratory preparation of a wide range of phenanthrene derivatives. quimicaorganica.orgstudysmarter.co.uk The Haworth synthesis typically involves the Friedel-Crafts acylation of a naphthalene (B1677914) derivative with succinic anhydride (B1165640), followed by a series of reactions to close the third ring. quimicaorganica.orgcsjmu.ac.in The Bardhan-Sengupta synthesis offers a different approach, often involving the cyclization of a cyclohexanol (B46403) derivative onto an aromatic ring. wikipedia.orgquimicaorganica.org These classical synthetic routes, along with modern advancements in organic chemistry, have enabled the creation of novel phenanthrene-based compounds for various research purposes.

While specific, in-depth research on the synthesis and biological activity of This compound is not extensively available in the public domain, its structural characteristics place it firmly within the fascinating and biologically relevant class of polycyclic aromatic quinones. The rich chemistry and diverse biological activities of its naturally occurring and synthetic relatives provide a strong impetus for further investigation into this particular molecule. Future research will undoubtedly shed more light on the unique properties and potential applications of this compound.

Structure

3D Structure

属性

IUPAC Name |

5,8-dimethoxyphenanthrene-1,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c1-19-13-7-8-14(20-2)16-10(13)4-3-9-11(17)5-6-12(18)15(9)16/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQFPFMHVDXSGQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=CC3=C(C2=C(C=C1)OC)C(=O)C=CC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00223671 | |

| Record name | 5,8-Dimethoxyphenanthrene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00223671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73453-74-4 | |

| Record name | 5,8-Dimethoxyphenanthrene-1,4-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073453744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,8-Dimethoxyphenanthrene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00223671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthetic Pathways of Phenanthrenes and Their Quinone Derivatives

Dimerization and Oligomerization Pathways of Phenanthrene (B1679779) Precursors

The biosynthesis of complex phenanthrene structures, including their quinone derivatives, often involves dimerization and, less commonly, oligomerization of simpler phenanthrene or dihydrophenanthrene precursors. These pathways represent a significant mechanism for increasing molecular diversity and complexity in plant secondary metabolism. The Orchidaceae and Juncaceae families are notable sources of such dimeric compounds. researchgate.netresearchgate.netnih.govnih.gov

The prevailing hypothesis for the formation of biphenanthrenes and related dimers is a process of oxidative radical coupling. researchgate.netnih.govtandfonline.com In this proposed mechanism, monomeric phenanthrene or 9,10-dihydrophenanthrene (B48381) units, themselves derived from the oxidative cyclization of stilbenoid precursors, undergo oxidation to form radical species. researchgate.net These highly reactive radicals can then couple with each other to form a new carbon-carbon or ether bond, linking the two monomeric units.

Research using computational methods like Density Functional Theory has been employed to investigate the mechanisms of these dimerization reactions, particularly for phenanthrenoids isolated from plants like Juncus acutus. researchgate.net These studies support the concept of radical coupling, initiated by radicals such as the hydroxyl radical, leading to the formation of both homodimers (coupling of two identical monomers) and heterodimers (coupling of two different monomers). researchgate.net

The specific substitution pattern of the resulting dimer is dictated by the structure of the initial monomeric precursors and the position of radical formation. To date, dozens of mixed phenanthrenoid dimers have been identified from natural sources, which are thought to arise from the radical coupling of a phenanthrene and a dihydrophenanthrene subunit. tandfonline.com By analyzing the structures of known dimeric phenanthrenoids, researchers can postulate the structures of the parent monomeric units, some of which may not have been isolated from nature yet. tandfonline.com This biogenetic approach allows for the prediction of new natural products based on the co-occurrence of specific monomers within a plant species. tandfonline.com

While the focus is often on dimers, the potential for oligomerization exists, where more than two monomer units could be linked. A series of synthetic oligo(3,6-phenanthrene ethynylenes) has been created, demonstrating that as the number of phenanthrene blocks increases, the photophysical properties of the molecule change significantly. acs.org

The formation of phenanthrene quinones is generally considered to be a subsequent oxidative step. acs.org Following the dimerization of phenanthrene precursors, further enzymatic oxidation can convert hydroxyl groups on the aromatic rings into ketones, yielding the corresponding phenanthrenequinone (B147406). For example, the laboratory synthesis of 1,3,6,8-tetramethoxyphenanthrene-2,7-quinone was achieved through the oxidative coupling of a corresponding stilbene (B7821643) diol, demonstrating a plausible route for the formation of such quinone structures. rsc.org In the case of 5,8-Dimethoxyphenanthrene-1,4-dione, it is biosynthetically derived from its corresponding phenanthrene precursor through an oxidation process.

Synthetic Approaches to 5,8 Dimethoxyphenanthrene 1,4 Dione and Its Analogues

Total Synthesis Strategies for Phenanthrene-1,4-dione Cores

The complete synthesis of the phenanthrene-1,4-dione framework from simple precursors can be accomplished through several elegant and efficient methods. These strategies focus on the initial construction of the tricyclic phenanthrene (B1679779) system.

Diels-Alder Reactions and Subsequent Transformations

The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, can be employed to construct the phenanthrene skeleton. nih.govyoutube.com This [4+2] cycloaddition reaction typically involves a diene and a dienophile. youtube.com In the context of phenanthrene synthesis, a "benzogenic" Diels-Alder reaction has been described where a bay region of a polycyclic aromatic hydrocarbon (PAH) acts as the diene. researchgate.net For instance, the reaction of a suitably substituted diene with a dienophile can lead to a cyclohexene (B86901) derivative, which can then be aromatized to form the central ring of the phenanthrene system. While anthracene (B1667546) readily participates in Diels-Alder reactions, phenanthrene is less reactive as a diene due to the unfavorable orbital symmetry of its highest occupied molecular orbital (HOMO). stackexchange.com However, under specific conditions, phenanthrene can act as a diene. researchgate.net The reaction of thebaine, which contains a diene system, with dienophiles like maleic anhydride (B1165640) is a classic example of a Diels-Alder reaction leading to a 6,14-ethenomorphinan skeleton, a related polycyclic structure. nih.gov

A "net [5+5]-cycloaddition" approach has also been developed for synthesizing the phenanthrene skeleton, involving the reaction of prenylated carbene complexes with 2-alkynylbenzaldehyde derivatives. nih.govresearchgate.net This process proceeds through a series of complex reactions, including the formation of an isobenzofuran (B1246724) intermediate, which then undergoes a Diels-Alder-type reaction. researchgate.net

Photocyclization Reactions of Stilbene (B7821643) Derivatives Followed by Oxidation

A classic and widely utilized method for synthesizing phenanthrenes is the photocyclization of stilbene derivatives. beilstein-journals.orgoup.comoup.com This reaction, often referred to as the Mallory reaction, involves the irradiation of a cis-stilbene (B147466) derivative with UV light, leading to an electrocyclic ring closure to form a dihydrophenanthrene intermediate. oup.comnih.gov This intermediate is then oxidized to the aromatic phenanthrene. oup.com Iodine is commonly used as the oxidant, which also catalyzes the reaction. oup.comnih.gov

Improvements to this method have been developed to enhance its efficiency and scalability. The use of tetrahydrofuran (B95107) (THF) as a scavenger for the hydroiodic acid byproduct has been shown to be effective. oup.comoup.comresearchgate.net Continuous flow photoreactors have also been employed to allow for the scalable synthesis of functionalized phenanthrenes. beilstein-journals.org This method is versatile and tolerates a range of substituents on the stilbene starting material, allowing for the preparation of various phenanthrene derivatives. researchgate.net

Cyclization Reactions for Phenanthrene Skeleton Construction

Besides Diels-Alder and photocyclization reactions, other cyclization strategies are available for constructing the phenanthrene skeleton. The Pschorr cyclization is a notable example, involving the intramolecular substitution of an aromatic compound via an aryldiazonium salt intermediate, typically catalyzed by copper. wikipedia.org This reaction can be used to form the central ring of the phenanthrene system.

Gold(I)-catalyzed intramolecular hydroarylation of cyclic 5-(2-arylethyl)-1,3-dienes provides another route to perhydrophenanthrene rings. nih.gov This reaction proceeds through a 1,4-addition mechanism in a diastereoselective manner. nih.gov

Semisynthetic Modifications and Derivatization Strategies

Once the core phenanthrene-1,4-dione skeleton is obtained, further modifications can be made to introduce or alter functional groups, leading to a diverse range of analogues.

Ether Cleavage and Re-etherification Reactions

The methoxy (B1213986) groups in 5,8-dimethoxyphenanthrene-1,4-dione are key functional handles for derivatization. Cleavage of these ether bonds to reveal the corresponding hydroxyl groups is a common transformation. nih.govorganic-chemistry.orgrsc.org This can be achieved using various reagents, such as boron tribromide or by employing electrochemical methods. rsc.org Fungal peroxygenases have also been shown to oxidatively cleave ethers. nih.gov The resulting dihydroxy-phenanthrene-1,4-dione can then be re-etherified with different alkyl or aryl groups to generate new analogues. Selective cleavage of one methoxy group over another can also be achieved under controlled conditions. nih.gov

Functional Group Interconversions on the Phenanthrenedione Skeleton

A wide array of functional group interconversions can be performed on the phenanthrenedione skeleton to create new derivatives. vanderbilt.educompoundchem.comcompoundchem.com These transformations can include:

Reduction and Oxidation: The quinone moiety can be reduced to a hydroquinone (B1673460), and other functional groups on the aromatic rings can be oxidized or reduced.

Substitution Reactions: Halogenation, nitration, and other electrophilic aromatic substitution reactions can introduce new substituents onto the phenanthrene rings. Nucleophilic aromatic substitution can also be employed, particularly on activated rings.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, are powerful tools for introducing new carbon-carbon bonds, allowing for the attachment of various aryl, alkyl, and alkynyl groups.

These semisynthetic modifications provide a versatile platform for generating a library of phenanthrene-1,4-dione analogues with diverse substitution patterns, which is crucial for structure-activity relationship studies.

Introduction of Halogenated Analogues

The synthesis of halogenated analogues of phenanthrenediones can be achieved through methods such as oxidative halogenation. Ceric Ammonium Nitrate (CAN), a powerful one-electron oxidizing agent, can promote the halogenation of ketones. wikipedia.org This process can be used for the in situ iodination of ketones or for benzylic bromination. wikipedia.org For instance, the reaction may proceed through the generation of a radical intermediate which then reacts with a halogen source. While direct halogenation of the this compound core is complex, halogenated precursors can be used. For example, studies on other phenanthrenequinone (B147406) systems have shown that di-bromo-substituted phenanthrenequinones can be used as substrates in subsequent reactions, such as organocatalyzed Friedel–Crafts reactions, to produce more complex chiral products. nih.gov

Catalytic and Reaction Pathway Studies for Optimized Synthesis

The optimization of synthetic routes to this compound and related compounds is crucial for improving reaction efficiency, yield, and sustainability. Research in this area focuses on understanding reaction mechanisms and developing superior catalytic systems. Key areas of investigation include the role of specific oxidizing agents, the introduction of novel catalysts, and the adoption of green chemistry principles to minimize environmental impact.

Role of Oxidizing Agents (e.g., Ceric Ammonium Nitrate)

Ceric Ammonium Nitrate, (NH₄)₂[Ce(NO₃)₆], is a prominent and effective one-electron oxidizing agent used in the synthesis of quinones from their hydroquinone ether precursors. wikipedia.orgmdpi.comsamaterials.com The primary synthetic route to 1,4-quinones involves the oxidative demethylation of 1,4-dimethoxybenzene (B90301) derivatives, a reaction for which CAN is particularly well-suited. mdpi.commdma.chresearchgate.net

The reaction mechanism proceeds via an aryl-oxygen bond cleavage. mdma.ch The Ce⁴⁺ ion, a strong oxidant with a redox potential of approximately +1.61 V, accepts an electron from the dimethoxyarene, initiating the transformation. wikipedia.org This process is signaled by a color change from the orange of Ce(IV) to the pale yellow of Ce(III). wikipedia.org Typically, the reaction is conducted in a mixed solvent system, such as acetonitrile (B52724) and water, to accommodate the solubility of the reagents. mdpi.comsamaterials.com The treatment of p-dimethoxybenzene or its derivatives with CAN leads to the corresponding benzoquinone and two moles of methanol. mdma.ch The method is valued for its mild reaction conditions and generally good to excellent yields. mdma.ch

Table 1: Characteristics of Ceric Ammonium Nitrate (CAN) as an Oxidizing Agent

| Property | Description | Reference |

|---|---|---|

| Chemical Formula | (NH₄)₂[Ce(NO₃)₆] | wikipedia.org |

| Oxidation State | Cerium is in the +4 oxidation state (Ce⁴⁺). | wikipedia.org |

| Oxidizing Nature | Strong one-electron oxidizing agent. | wikipedia.orgsamaterials.comorganic-chemistry.org |

| Key Application | Oxidative demethylation of 1,4-dimethoxybenzenes to 1,4-quinones. | mdpi.comresearchgate.net |

| Reaction Conditions | Typically performed in acetonitrile/water mixtures at or below room temperature. | mdpi.commdma.ch |

| Other Uses | Promotes oxidative halogenation and is used as a deprotection reagent for certain alcohol protecting groups. | wikipedia.org |

Novel Catalytic Systems for Phenanthrenedione Formation

Recent advancements in organic synthesis have introduced novel catalytic systems that offer milder and more efficient pathways to phenanthrenedione structures and their derivatives. A leading-edge approach is the use of visible-light photoredox catalysis. tandfonline.com This technique utilizes an inexpensive and readily available organocatalyst, such as 9,10-phenanthrenequinone (PQ) itself, which becomes a powerful oxidant upon excitation with visible light (e.g., from white or blue LEDs). researchgate.netmdpi.comacs.org

Other novel methods include intramolecular Friedel-Crafts reactions of imidazolides promoted by Lewis acids like Titanium(IV) chloride (TiCl₄) to achieve ring closure and form the phenanthrenequinone skeleton. nih.gov These modern catalytic systems provide alternatives to classical methods that may require harsh conditions or less accessible starting materials.

Table 2: Comparison of Novel Catalytic Systems

| Catalytic System | Description | Advantages | Reference |

|---|---|---|---|

| Visible-Light Photoredox Catalysis | Uses an organocatalyst (e.g., 9,10-phenanthrenequinone) excited by visible light to drive the reaction. | Mild reaction conditions, low-cost catalyst, uses light as a reagent, can use air as a terminal oxidant. | tandfonline.comresearchgate.netmdpi.comacs.org |

| Lewis Acid-Promoted Cyclization | Employs a Lewis acid (e.g., TiCl₄) to promote an intramolecular Friedel-Crafts reaction, forming the final ring of the phenanthrenequinone. | Provides an efficient and scalable pathway for ring closure from biaryl precursors. | nih.gov |

Green Chemistry Approaches in Phenanthrenedione Synthesis

Green chemistry principles aim to design chemical processes that minimize the use and generation of hazardous substances. paperpublications.org In the synthesis of phenanthrenediones and related quinones, these principles are being increasingly applied.

Visible-light photocatalysis is a prime example of a green synthetic method. tandfonline.com It avoids the need for harsh conditions like high temperatures and pressures and replaces potentially toxic or expensive reagents with light. nih.gov The use of air or molecular oxygen as the terminal oxidant further enhances its environmental credentials by producing water as the only byproduct. researchgate.netmdpi.com

Another key aspect of green chemistry is the choice of solvent. paperpublications.org Research into the synthesis of quinone derivatives has demonstrated that using environmentally benign solvents like water can lead to high reaction yields, sometimes superior to those achieved in traditional organic solvents. researchgate.net Furthermore, solvent-free methods, such as those assisted by microwave irradiation, represent an even greener alternative, often resulting in shorter reaction times and higher yields. researchgate.net These approaches align with the core goals of green chemistry: increasing energy efficiency, preventing waste, and using safer solvents and reagents. paperpublications.org

Table 3: Green Chemistry Strategies in Quinone Synthesis

| Strategy | Description | Benefit | Reference |

|---|---|---|---|

| Photocatalysis | Utilizing visible light as an energy source to drive reactions with an organocatalyst. | Reduces energy consumption and avoids harsh reagents. | tandfonline.comnih.gov |

| Use of Air as Oxidant | Employing molecular oxygen from the air as the terminal oxidant in catalytic cycles. | Atom-economical and produces benign byproducts (water). | researchgate.netmdpi.com |

| Aqueous Media | Performing reactions in water instead of volatile organic solvents. | Environmentally friendly, non-toxic, and can improve reaction yields. | researchgate.net |

| Microwave-Assisted Synthesis | Using microwave irradiation, often under solvent-free conditions, to accelerate reactions. | Reduces reaction times, increases energy efficiency, and minimizes solvent waste. | researchgate.net |

Advanced Spectroscopic and Structural Elucidation of Phenanthrene 1,4 Dione Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy stands as a powerful, non-destructive analytical tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-Dimensional (1D) NMR (¹H NMR, ¹³C NMR) for Proton and Carbon Assignment

One-dimensional NMR techniques, including proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for the initial structural assessment of 5,8-Dimethoxyphenanthrene-1,4-dione.

The ¹H NMR spectrum reveals the number of different types of protons and their immediate electronic environment. For this compound, distinct signals are expected for the aromatic protons and the methoxy (B1213986) group protons. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electron-donating methoxy groups and the electron-withdrawing dione (B5365651) functionality. Aromatic protons in phenanthrene (B1679779) systems typically appear in the range of δ 7.0-9.0 ppm. researchgate.net The two methoxy groups at positions 5 and 8 would likely produce a sharp singlet around δ 3.7-4.0 ppm, integrating to six protons. wisc.edu

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. For this compound, characteristic signals for the carbonyl carbons of the dione are expected at highly deshielded values, typically in the range of δ 180-200 ppm. unsri.ac.id The carbons bearing the methoxy groups (C-5 and C-8) would appear in the aromatic region, significantly influenced by the oxygen atom. The methoxy carbons themselves would resonate at approximately δ 55-60 ppm. rsc.org

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (δ, ppm) | Assignment |

| ~7.0-8.5 | Aromatic Protons |

| ~3.8-4.0 | Methoxy Protons (-OCH₃) |

Two-Dimensional (2D) NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

While 1D NMR provides foundational data, 2D NMR experiments are crucial for unambiguously assigning signals and elucidating the intricate connectivity within the molecule. youtube.comprinceton.edusdsu.edu

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically between protons on adjacent carbon atoms (vicinal coupling). sdsu.edu For this compound, COSY would reveal the coupling relationships between the protons on the phenanthrene ring system, helping to trace the connectivity of the aromatic protons.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence) : These experiments correlate proton signals with the signals of directly attached carbon atoms (¹H-¹³C one-bond correlations). youtube.comsdsu.edu This is instrumental in assigning the ¹³C signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds away (¹H-¹³C long-range correlations). youtube.comsdsu.edu HMBC is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, it would show correlations from the methoxy protons to the C-5 and C-8 carbons, confirming their position.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY reveals through-space interactions between protons that are in close proximity, regardless of whether they are bonded. princeton.edu This is invaluable for determining the stereochemistry and conformation of a molecule. In the case of this compound, NOESY could show correlations between the methoxy protons and adjacent aromatic protons, further solidifying their positional assignments. researchgate.net

Advanced NMR for Conformational Analysis and Strained Systems

For complex molecules like phenanthrene derivatives, which can exhibit conformational rigidity or strain, advanced NMR techniques are employed. Variable-temperature NMR studies can provide insights into conformational dynamics by observing changes in the NMR spectrum as a function of temperature. researchgate.net In strained systems, unusual chemical shifts and coupling constants can be observed, and their detailed analysis through advanced NMR methods can provide a deeper understanding of the molecular geometry. rsc.orgauremn.org.br

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the molecular formula of this compound with high accuracy by measuring the exact mass. nih.gov The molecular formula for this compound is C₁₆H₁₂O₄, corresponding to a molecular weight of 268.26 g/mol . chemsrc.com

Electron ionization (EI) is a common MS technique that involves bombarding the molecule with high-energy electrons, causing it to ionize and fragment. The resulting fragmentation pattern is a unique fingerprint of the molecule and can be used to confirm its structure. raco.cat For this compound, characteristic fragmentation would likely involve the loss of methyl groups (•CH₃) from the methoxy substituents and the loss of carbon monoxide (CO) from the dione moiety.

| Fragmentation Analysis (Predicted) |

| Fragment Ion (m/z) |

| 268 |

| 253 |

| 240 |

| 225 |

| 212 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The spectrum provides information about the extent of conjugation in a molecule. science-softcon.de Phenanthrene and its derivatives are known to have characteristic UV-Vis absorption spectra due to their extended π-conjugated system. researchgate.net The presence of the dione and methoxy groups will influence the wavelength of maximum absorption (λmax). The conjugated system of the phenanthrene-1,4-dione core is expected to result in strong absorptions in the UV region, potentially extending into the visible range, giving the compound a color. nist.govresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification (e.g., Diketonic Bonds)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would show characteristic absorption bands for the key functional groups. nih.gov The most prominent peaks would be due to the carbonyl (C=O) stretching of the diketone, which typically appear as strong absorptions in the region of 1650-1700 cm⁻¹. nist.gov The C-O stretching of the methoxy groups would be observed around 1250-1000 cm⁻¹, and the C=C stretching of the aromatic rings would appear in the 1600-1450 cm⁻¹ region. nist.gov

| IR Spectroscopy Data (Predicted) |

| Wavenumber (cm⁻¹) |

| ~1660-1690 |

| ~1580-1620 |

| ~1200-1275 |

| ~1020-1075 |

| ~2850-3000 |

By integrating the data from these complementary spectroscopic techniques, a comprehensive and unambiguous structural elucidation of this compound can be achieved, providing a solid foundation for further research into its chemical and physical properties.

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography stands as the definitive method for determining the precise solid-state structure of a crystalline compound. This technique provides unambiguous information about bond lengths, bond angles, and the spatial arrangement of atoms within a crystal lattice, thereby revealing the molecule's conformation and the packing of molecules in the solid state.

While a specific crystal structure for this compound is not publicly available, the analysis of a closely related analogue, 3,5,7-Trimethoxyphenanthrene-1,4-dione (1) , isolated from the yams of Dioscorea prazeri, offers significant insight into the structural characteristics of this class of compounds. nih.gov The single-crystal X-ray diffraction analysis of this compound revealed its detailed molecular geometry and intermolecular interactions.

The study of 3,5,7-Trimethoxyphenanthrene-1,4-dione showed that the molecule crystallizes in the triclinic space group P-1. nih.gov The phenanthrene core is nearly planar, a typical feature for such aromatic systems. The methoxy groups and the dione oxygen atoms lie close to the plane of the aromatic rings. The crystal packing is stabilized by a network of intermolecular weak C-H···O hydrogen bonds, which dictate the supramolecular architecture in the solid state.

The crystallographic data for 3,5,7-Trimethoxyphenanthrene-1,4-dione are summarized in the table below, providing a concrete example of the type of detailed structural information that can be obtained. nih.gov

| Crystal Data for 3,5,7-Trimethoxyphenanthrene-1,4-dione | |

| Parameter | Value |

| Formula | C₁₇H₁₄O₅ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.7045(3) |

| b (Å) | 8.5088(4) |

| c (Å) | 16.3254(7) |

| α (°) | 98.908(2) |

| β (°) | 96.316(2) |

| γ (°) | 103.939(2) |

| Volume (ų) | 1009.95(8) |

| Z | 2 |

| R-value | 0.0559 |

Table 1: Selected crystallographic data for 3,5,7-Trimethoxyphenanthrene-1,4-dione. Data sourced from a study on its isolation and characterization. nih.gov

For a chiral phenanthrene derivative that crystallizes as a single enantiomer, X-ray crystallography using anomalous dispersion can also be employed to determine its absolute configuration, providing a benchmark for other stereochemical assignment methods.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD)) for Stereochemical Assignment

When a molecule is chiral, meaning it is non-superimposable on its mirror image, it exhibits optical activity. Chiroptical spectroscopic techniques, such as Electronic Circular Dichroism (ECD), measure the differential absorption of left and right circularly polarized light. This phenomenon is exquisitely sensitive to the three-dimensional arrangement of atoms, making ECD a powerful tool for assigning the absolute configuration of chiral molecules in solution.

The ECD spectrum of a chiral molecule is unique to its specific stereoisomer, with its enantiomer exhibiting a mirror-image spectrum. By comparing the experimentally measured ECD spectrum with the spectrum predicted by quantum-mechanical calculations for a specific enantiomer, the absolute configuration can be unambiguously determined.

The process typically involves:

Conformational Analysis: Identifying all low-energy conformers of the molecule using computational methods.

ECD Calculation: Calculating the ECD spectrum for each conformer.

Boltzmann Averaging: Generating a weighted-average theoretical spectrum based on the population of each conformer at a given temperature.

Comparison: Matching the theoretical spectrum with the experimental one. A good match allows for the confident assignment of the absolute configuration.

This combined experimental and computational approach is particularly valuable when single crystals suitable for X-ray crystallography cannot be obtained. It provides crucial stereochemical information that is vital for understanding the structure-activity relationships of chiral phenanthrene-1,4-dione derivatives.

Chemical Reactivity and Transformation Studies of 5,8 Dimethoxyphenanthrene 1,4 Dione

Reduction Reactions of the Quinone Moiety

The quinone functionality in 5,8-Dimethoxyphenanthrene-1,4-dione is susceptible to reduction to the corresponding hydroquinone (B1673460). This transformation is a fundamental reaction of quinones and can be achieved through various chemical and electrochemical methods.

Chemical reduction can be accomplished using common reducing agents. For instance, sodium dithionite (B78146) (Na₂S₂O₄) is an effective reagent for the reduction of quinones to hydroquinones. rsc.org In a typical procedure, the quinone is treated with an aqueous solution of sodium dithionite, leading to the formation of the hydroquinone. Another common method is catalytic hydrogenation, where hydrogen gas is used in the presence of a metal catalyst such as palladium, platinum, or nickel. mdpi.com This method involves the syn-addition of hydrogen atoms across the carbonyl double bonds of the quinone ring. mdpi.com

The general transformation can be represented as follows:

This compound + [Reducing Agent] → 5,8-Dimethoxyphenanthrene-1,4-diol

The following table summarizes common reduction methods applicable to quinone moieties.

| Reducing Agent/Method | Description |

| Sodium Dithionite (Na₂S₂O₄) | A common and effective chemical reducing agent for converting quinones to hydroquinones in aqueous solutions. rsc.org |

| Catalytic Hydrogenation (H₂/Catalyst) | Utilizes hydrogen gas with a metal catalyst (e.g., Pd, Pt, Ni) to achieve reduction. It is a syn-addition process. mdpi.com |

Substitution and Addition Reactions on the Phenanthrene (B1679779) Core

The phenanthrene core of this compound can undergo both substitution and addition reactions, although the reactivity is influenced by the presence of the electron-withdrawing quinone moiety and the electron-donating methoxy (B1213986) groups.

Nucleophilic addition reactions are a characteristic feature of quinones. The electron-deficient carbon atoms of the quinone ring are susceptible to attack by nucleophiles. Such reactions can be performed with a variety of nucleophiles, including amines, thiols, and carbanions. For instance, studies on 1,4-quinones have shown that they can react with aromatic amines, primary aliphatic amines, and amino acids in aqueous suspensions, in some cases without the need for a catalyst.

The general scheme for nucleophilic addition to a quinone is as follows:

Quinone + Nucleophile → Adduct

Electrophilic substitution reactions on the phenanthrene rings are also possible, though the substitution pattern will be directed by the existing substituents. The methoxy groups are ortho-, para-directing and activating, while the quinone ring is deactivating.

Cyclization and Rearrangement Studies to Form Novel Ring Systems

The polycyclic and functionalized structure of this compound serves as a scaffold for the synthesis of more complex, novel ring systems through cyclization and rearrangement reactions.

Intramolecular reactions, such as the Friedel-Crafts reaction, can be employed to construct new rings fused to the phenanthrene core. For example, a biaryloxoacetic acid precursor can be cyclized via an intramolecular Friedel-Crafts reaction promoted by a Lewis acid like titanium tetrachloride (TiCl₄) to form a phenanthrenequinone (B147406) structure. mdpi.com

Photocycloaddition reactions represent another avenue for creating new ring systems. 9,10-phenanthrenequinones are known to undergo [4+2] cycloaddition reactions with electron-rich alkenes. researchgate.net This type of reaction, often referred to as a photoclick reaction, can proceed with high efficiency. researchgate.net

Rearrangement reactions, such as the quinol-enedione rearrangement, have been studied in related systems. chemsrc.com This type of rearrangement can be mediated by Brønsted acids and allows for the synthesis of cyclohexene-1,4-dione derivatives from para-quinol substrates. chemsrc.com While not directly reported for this compound, such transformations highlight the potential for skeletal rearrangements in this class of compounds.

Electrochemical Behavior and Redox Potential Analysis

The electrochemical properties of this compound are of interest due to the redox-active nature of the quinone moiety. Cyclic voltammetry is a key technique used to study the redox potentials and electron transfer kinetics of such compounds.

Studies on related phenanthrenequinones provide insight into the expected electrochemical behavior. For example, the electropolymerization of 9,10-phenanthrenequinone on a graphite (B72142) electrode has been investigated. The resulting poly-9,10-phenanthrenequinone modified electrode exhibited a reduction peak at -0.34 V and an oxidation peak at 0.1 V (vs. Ag/AgCl). mdpi.com This demonstrates the ability of the phenanthrenequinone system to undergo reversible redox processes.

The presence of electron-donating methoxy groups on the phenanthrene ring is expected to influence the redox potential of the quinone. In general, electron-donating groups lower the reduction potential, making the quinone easier to reduce. The specific redox potential of this compound would be a key parameter for its application in areas such as organic electronics or as a redox mediator.

The following table summarizes the electrochemical data for a related phenanthrenequinone.

| Compound | Reduction Peak (V vs. Ag/AgCl) | Oxidation Peak (V vs. Ag/AgCl) |

| Poly-9,10-phenanthrenequinone | -0.34 | 0.1 |

Data obtained from a study on electropolymerized 9,10-phenanthrenequinone. mdpi.com

Molecular Mechanisms of Biological Activity of 5,8 Dimethoxyphenanthrene 1,4 Dione and Analogues

Cellular and Subcellular Target Identification and Engagement

The efficacy of 5,8-dimethoxyphenanthrene-1,4-dione and related compounds is rooted in their ability to interact with fundamental cellular machinery, including nucleic acids and proteins, thereby disrupting normal cellular function and leading to cell death, especially in rapidly proliferating cancer cells.

Phenanthrene (B1679779) derivatives, a class of compounds to which this compound belongs, are known to interact with DNA. One of the primary mechanisms of action for many anticancer agents is the interference with DNA replication and transcription. atdbio.com This can occur through several modes of interaction, including intercalation, where the planar aromatic ring system of the molecule inserts itself between the base pairs of the DNA double helix. atdbio.com This intercalation can lead to a lengthening and unwinding of the DNA, which in turn obstructs the action of enzymes like topoisomerases that are crucial for DNA replication. atdbio.com

While direct studies on this compound's interaction with DNA are not extensively detailed in the provided results, the general behavior of similar polycyclic aromatic compounds suggests this is a plausible mechanism. For instance, anthracyclines like doxorubicin, which also possess a planar ring system, are well-documented DNA intercalators. atdbio.com This mode of action forms a stable complex with DNA and topoisomerase, which is particularly toxic to cancer cells. atdbio.com

Beyond nucleic acids, this compound and its analogues have been shown to bind to and modulate the activity of various proteins and enzymes. Molecular docking studies have been employed to predict the binding affinity of phenanthrenequinone (B147406) derivatives with specific protein targets. For example, a study on a related compound, 3,5,7-trimethoxyphenanthrene-1,4-dione, investigated its molecular docking properties to predict its potential anticancer activity. rsc.org

Enzyme inhibition is a key aspect of the biological activity of these compounds. While specific inhibitory constants for this compound against xanthine (B1682287) oxidase (XO), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) are not detailed in the provided search results, the general class of phenanthrene derivatives has been explored for such activities. For instance, methoxyfuranocoumarins have been investigated for their effects on acetyl- and butylcholinesterase activity. nih.gov This suggests that the methoxy (B1213986) groups present in this compound could play a significant role in its enzymatic interactions. nih.gov

The inhibition of these enzymes can have significant physiological effects. XO inhibition can reduce oxidative stress, while inhibition of AChE and BChE is relevant in the context of neurodegenerative diseases and can also have implications for cell signaling in cancer.

Cytotoxicity and Antiproliferative Effects in Cell-Based Assays

A significant body of research has focused on the cytotoxic and antiproliferative effects of phenanthrene derivatives against various cancer cell lines. These compounds have shown promise as potential anticancer agents, with their activity often influenced by the nature and position of substituents on the phenanthrene core.

For instance, a study on phenanthrene derivatives isolated from Bletilla striata demonstrated significant cytotoxic activity against A549 lung cancer cells. mdpi.com The half-maximal inhibitory concentration (IC₅₀) values for some of these compounds were found to be in the low micromolar range, indicating potent activity. mdpi.com The structure-activity relationship analysis suggested that the degree of polymerization and the presence of methoxy and hydroxyl groups influence the cytotoxic effects. mdpi.com

Similarly, research on phenanthrene-thiazolidinedione hybrids revealed promising cytotoxic action against HCT-116 human colon cancer cells. nih.gov The most active compound in this series exhibited an IC₅₀ value of 0.985 µM and induced apoptosis, as evidenced by cell shrinkage and chromatin condensation. nih.gov Other studies have reported the cytotoxicity of phenanthrene derivatives against various cancer cell lines, including human colon carcinoma (Caco-2), human epidermoid carcinoma (Hep-2), and melanoma (UACC-62). nih.govacademie-sciences.fr

The tables below summarize the cytotoxic activities of various phenanthrene analogues.

Table 1: Cytotoxicity of Phenanthrene Derivatives from Bletilla striata against A549 Cells

| Compound | IC₅₀ (µM) mdpi.com |

|---|---|

| Compound 1 | 6.86 ± 0.71 |

| Compound 2 | 7.94 ± 0.83 |

| Compound 4 | 8.32 ± 0.95 |

| Compound 6 | 9.15 ± 1.02 |

| Compound 7 | 8.87 ± 0.76 |

| Compound 8 | 9.53 ± 1.14 |

| Compound 13 | 9.98 ± 1.21 |

Table 2: Cytotoxicity of Phenanthrene Analogues against Various Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 6-Methoxycoelonin (4) | UACC-62 (Melanoma) | 2.59 ± 0.11 | nih.gov |

| Methyl 8-methyl-9,10-phenanthrenequinone-3-carboxylate (11d) | Caco-2 (Colon) | 0.97 µg/mL | academie-sciences.fr |

| Methyl 8-methyl-9,10-phenanthrenequinone-3-carboxylate (11d) | Hep-2 (Epidermoid) | 2.81 µg/mL | academie-sciences.fr |

Structure Activity Relationship Sar Studies of 5,8 Dimethoxyphenanthrene 1,4 Dione Derivatives

Influence of Substituent Position and Nature on Biological Activity

The type and placement of chemical groups on the phenanthrene (B1679779) scaffold are primary determinants of the biological efficacy of 5,8-dimethoxyphenanthrene-1,4-dione derivatives.

The presence, number, and location of methoxy (B1213986) (-OCH₃) and hydroxyl (-OH) groups on the phenanthrene ring system are critical factors that modulate the cytotoxic and other biological activities of these compounds. Research has shown that these substitutions significantly impact the molecule's electronic properties and its ability to interact with biological targets.

For instance, a specific derivative, 5,7-dimethoxy-1,4-phenanthrenequinone (DMPQ), has been shown to possess anti-inflammatory and anti-migratory properties in vascular endothelial and smooth muscle cells. nih.gov This suggests that the arrangement of methoxy groups at the 5 and 7 positions contributes to these specific bioactivities. DMPQ was found to inhibit the expression of cell adhesion molecules by affecting NF-κB signaling and to impair vascular smooth muscle cell migration by interfering with PDGF signaling pathways. nih.gov

| Compound | Key Substituents | Observed Biological Activity | Reference |

| 5,7-dimethoxy-1,4-phenanthrenequinone (DMPQ) | 5,7-dimethoxy | Anti-inflammatory, anti-migratory | nih.gov |

| 9,10-dihydro-2,5-dimethoxyphenanthrene-1,7-diol | 2,5-dimethoxy, 1,7-diol | Cytotoxic against human cancer cells | researchgate.net |

The 1,4-quinone moiety is a key structural feature essential for the biological activity of many phenanthrene derivatives. Quinones are known to be electrophilic and can undergo redox cycling, a process that can generate reactive oxygen species (ROS) and induce oxidative stress within cells. nih.govnih.gov This is a primary mechanism behind their cytotoxic effects.

The significance of the quinone group is clearly demonstrated by comparing the biological activity of 9,10-phenanthrenequinone with that of phenanthrene, which has a similar structure but lacks the quinone functionality. Studies have shown that 9,10-phenanthrenequinone induces a significant decrease in cell viability and causes DNA fragmentation, whereas phenanthrene shows no such effects. nih.gov This highlights that the quinone portion is a vital component for exerting nuclear toxicity. nih.gov

The cytotoxic effects of quinones are often mediated by their ability to act as electrophiles, reacting with cellular nucleophiles such as the thiol groups in glutathione (B108866) (GSH). nih.gov This can lead to the depletion of cellular antioxidants and disruption of the cellular redox balance, ultimately triggering apoptosis or programmed cell death. nih.govnih.gov The planar structure of the phenanthrene ring system, combined with the reactive quinone moiety, allows these molecules to intercalate with DNA and inhibit enzymes involved in DNA synthesis and repair, further contributing to their anticancer properties. nih.gov

Stereochemical Aspects and Conformational Analysis in Relation to Activity

The three-dimensional arrangement of atoms in a molecule (stereochemistry) and its accessible shapes (conformation) can have a profound impact on its interaction with biological targets. For phenanthrene derivatives, the planarity of the aromatic system is considered important for activities such as DNA intercalation. nih.gov However, the substituents on the phenanthrene core can introduce steric hindrance and lead to conformational distortions that may affect biological activity.

Detailed structural analyses, including Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) modeling, are employed to understand the conformational preferences of substituted phenanthrenes. mdpi.comnih.govresearchgate.net These studies can reveal the most stable three-dimensional structures of these molecules. For example, in the synthesis of naphthoxazine-fused phenanthrene derivatives, the relative configuration of newly formed stereocenters was determined through detailed NMR analysis. mdpi.com

Furthermore, dramatic changes in conformation can be linked to changes in the molecule's properties and reactivity. In a study on a phenanthrene-extended phenazine (B1670421) dication, a significant conformational change was observed upon oxidation of the precursor molecule. nih.gov This conformational switch was associated with a marked change in the molecule's electronic and reactive properties. nih.gov Such findings suggest that the conformational flexibility or rigidity of this compound derivatives could play a role in their mechanism of action, potentially influencing how they fit into the active site of a target enzyme or receptor.

Computational and Ligand-Based Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com These models can help in understanding the key molecular features responsible for the observed activity and in designing new, more potent derivatives.

In the context of phenanthrene-based anticancer agents, QSAR studies can highlight the essential features of the designed compounds. nih.gov For instance, a QSAR study on the cytotoxicity of benzophenazines, which share a polycyclic aromatic structure with phenanthrenes, successfully modeled their inhibitory activity against topoisomerases. nih.gov The best model was able to describe over 82% of the variance in the experimental activity. nih.gov

| QSAR Study Subject | Key Findings | Relevance to this compound | Reference |

| Benzophenazines | 3D-MoRSE descriptors could model cytotoxicity and inhibition of topoisomerases. | Demonstrates the applicability of QSAR to polycyclic aromatic systems with anticancer activity. | nih.gov |

| 5,8-dihydroxy-1,4-naphthoquinones | Hydrophobicity and interaction field surface area are key descriptors for cytotoxicity. | The similar quinone core suggests that hydrophobicity, influenced by the methoxy groups, is likely a critical factor for the activity of this compound derivatives. | mdpi.com |

Theoretical and Computational Chemistry Approaches to 5,8 Dimethoxyphenanthrene 1,4 Dione

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, orbital energies, and molecular geometry, which are key to predicting chemical behavior.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of many-body systems. researchgate.netchemsrc.com It is particularly effective for calculating the optimized geometry and energy of molecules like phenanthrenequinones. The core principle of DFT is that the energy of a molecule can be determined from its electron density, which is a simpler spatial function than the complex many-electron wavefunction. chemsrc.com

For a molecule such as 5,8-Dimethoxyphenanthrene-1,4-dione, a DFT calculation would begin by defining an initial molecular geometry. The calculation then iteratively solves the Kohn-Sham equations, adjusting the positions of the atoms until a minimum energy conformation is found. This process is known as geometry optimization. Common functionals, such as B3LYP, are paired with a basis set (e.g., 6-31G* or 6-311++G**) to perform these calculations. clinicsearchonline.orgnih.gov

A study on the analogous compound 3,5,7-trimethoxyphenanthrene-1,4-dione utilized the B3LYP/6-31+G(d,p) method to obtain its equilibrium geometry. rsc.org Similar calculations for this compound would yield precise bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure.

From the optimized geometry, various electronic properties can be calculated. The total energy of the molecule is a primary output, which can be used to compare the stability of different isomers or conformations. Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and stability. nih.gov

Table 1: Representative DFT-Calculated Parameters for a Phenanthrenequinone (B147406) Analogue (3,5,7-trimethoxyphenanthrene-1,4-dione) Note: This data is for an analogous compound and serves as an illustrative example of the outputs from a DFT calculation.

| Parameter | Calculated Value | Significance |

| HOMO Energy | -6.25 eV | Relates to ionization potential and electron-donating capability. |

| LUMO Energy | -2.89 eV | Relates to electron affinity and electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 3.36 eV | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | 3.48 Debye | Measures the overall polarity of the molecule. |

Source: Adapted from theoretical studies on analogous phenanthrenequinones. rsc.org

Hückel Molecular Orbital (HMO) Calculations for Electronic Properties

The Hückel Molecular Orbital (HMO) method is a simpler, semi-empirical quantum chemistry method used to determine the energies of molecular orbitals of π-electrons in conjugated systems. wikipedia.org Proposed by Erich Hückel, this theory is particularly well-suited for planar, conjugated hydrocarbons and provides a qualitative understanding of aromaticity and electronic structure. wikipedia.orgresearchgate.net

For this compound, the HMO method would focus exclusively on the π-system of the phenanthrene (B1679779) core. The method simplifies the Schrödinger equation by making several key assumptions: it neglects electron-electron repulsion, assumes σ and π orbitals are separable, and sets overlap integrals between different atomic orbitals to zero. wikipedia.orgresearchgate.net The energies are expressed in terms of two parameters: α (the Coulomb integral, representing the energy of an electron in a carbon 2p orbital) and β (the resonance integral, representing the interaction energy between adjacent p orbitals). wikipedia.org

The calculation involves setting up a secular determinant based on the connectivity of the atoms in the π-system. Solving this determinant yields the energy levels of the π molecular orbitals. These energy levels can then be populated with the available π-electrons to determine properties like the total π-electron energy and delocalization energy, which is a measure of aromatic stabilization. wikipedia.org While less accurate quantitatively than modern methods like DFT, HMO theory provides a valuable conceptual framework for understanding the electronic properties arising from conjugation in the phenanthrenequinone structure. wikipedia.org

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

To explore the potential biological activity of this compound, computational techniques like molecular docking and molecular dynamics are employed. These methods simulate the interaction of a small molecule (ligand) with a biological macromolecule (target), such as a protein or enzyme.

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it binds to a target. nih.gov The process involves sampling a large number of possible conformations of the ligand within the active site of the protein and scoring them based on a function that estimates the binding free energy. ugm.ac.id A lower binding energy score typically indicates a more stable protein-ligand complex.

For example, studies on similar phenanthrene and quinone compounds have used molecular docking to predict their interactions with targets like cyclooxygenase-2 (COX-2) or various protein kinases. nih.govresearchgate.net In a hypothetical docking study of this compound against a target protein, the methoxy (B1213986) and ketone groups would likely play a key role in forming interactions, such as hydrogen bonds and hydrophobic contacts, with amino acid residues in the binding pocket. nih.gov

Following docking, Molecular Dynamics (MD) simulations can be used to analyze the stability and dynamics of the predicted ligand-protein complex over time. nih.govrsc.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of their movements and interactions. researchgate.net A simulation of the this compound-protein complex submerged in a simulated aqueous environment would reveal the stability of key interactions, conformational changes in the protein or ligand, and provide a more rigorous estimation of binding free energy. A study on 6,7-dihydroxy-2,4-dimethoxyphenanthrene binding to COX-2 showed that MD simulations could confirm the stability of hydrogen bonds predicted by docking. nih.gov

Table 2: Illustrative Output of a Molecular Docking and Dynamics Study Note: This table presents hypothetical data for this compound based on principles from studies on analogous compounds.

| Parameter | Value/Description | Significance |

| Target Protein | Cyclooxygenase-2 (COX-2) | An enzyme involved in inflammation. |

| Docking Score (Binding Energy) | -8.5 kcal/mol | Predicts strong binding affinity to the target. |

| Key Interacting Residues | Tyr385, Val349, Ala527 | Amino acids in the active site forming key bonds. |

| Type of Interactions | Hydrogen bond with Tyr385; Hydrophobic interactions with Val349, Ala527 | Specific non-covalent forces stabilizing the complex. |

| MD Simulation Stability (RMSD) | Low fluctuation (< 2 Å) over 100 ns | Indicates the protein-ligand complex is stable over time. |

Source: Data is hypothetical, constructed based on methodologies described in the literature. nih.govnih.gov

Conformational Energy Analysis and Stereoisomer Stability

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For a molecule like this compound, the primary source of conformational flexibility would be the rotation of the two methoxy groups (-OCH₃) attached to the phenanthrene ring.

The phenanthrene core itself is largely planar and rigid, but the orientation of the methyl groups relative to the ring can vary. A conformational energy analysis would use quantum chemical methods, such as DFT, to calculate the energy of the molecule as a function of the dihedral angles defining the orientation of the methoxy groups. By systematically rotating these bonds and calculating the energy at each step, a potential energy surface can be generated. The minima on this surface correspond to stable conformers, while the maxima represent the energy barriers to rotation between them.

While this compound does not possess chiral centers and therefore lacks stereoisomers in the classical sense (enantiomers or diastereomers), the study of different conformers is crucial as the lowest-energy conformation is the most likely to be observed experimentally and is the relevant one for biological interactions. The relative energies of different conformers can be used to calculate their population distribution at a given temperature using the Boltzmann distribution. This analysis ensures that theoretical predictions of reactivity and docking are based on the most stable and thus most abundant molecular shape.

Medicinal Chemistry and Lead Compound Development from Phenanthrenedione Scaffolds

Rational Design and Synthesis of Novel Analogs for Enhanced Bioactivity

The principle of rational drug design guides the modification of a lead compound to improve its therapeutic properties. nih.govnih.gov This approach is central to developing analogs of phenanthrenediones with enhanced biological activity. The synthesis of new molecules based on a natural product scaffold is a well-established method for improving bioactivity. nih.govscielo.brscielo.br

The 5,8-Dimethoxyphenanthrene-1,4-dione structure presents multiple opportunities for synthetic modification to probe structure-activity relationships (SAR). Key areas for alteration include the methoxy (B1213986) groups and the aromatic rings. For instance, research on other molecular frameworks, such as benzophenones and coumarins, has shown that subtle structural changes can dramatically impact antitumor activity. rsc.orgnih.gov

Strategies for creating new phenanthrenedione analogs often involve:

Varying Alkoxy Groups: Modifying the methoxy groups at positions 5 and 8 could alter the compound's solubility, metabolic stability, and interactions with biological targets.

Aromatic Ring Substitution: The introduction of different functional groups, such as halogens or nitrogen-containing moieties, onto the phenanthrene (B1679779) backbone can influence the molecule's electronic and steric characteristics. The synthesis of A-type proanthocyanidin (B93508) analogs, for example, revealed that incorporating a nitro group could boost antimicrobial effects. nih.gov

Dione (B5365651) System Modification: The 1,4-dione system is a critical feature of the scaffold. While significant alterations could change the compound's fundamental properties, subtle modifications might be explored.

The synthesis of these analogs can be complex, often requiring multi-step procedures. Methodologies used for creating substituted anthracene-1,4-diones, such as methylation, reduction, and acylation, could be adapted for phenanthrenedione derivatives. researchgate.net Similarly, synthetic routes for other heterocyclic systems, like xanthene-1,8(2H)-diones, which involve cyclocondensation reactions, may offer useful strategies. ijcrt.org

Exploration of Phenanthrenedione as a Bioreductive Prodrug Scaffold

Bioreductively activatable prodrugs represent an innovative strategy for targeted therapy, particularly in oncology. nih.gov These compounds are designed to remain inert in the body until they encounter the low-oxygen (hypoxic) conditions characteristic of solid tumors. nih.govnih.gov In this environment, specific reductase enzymes become highly active and can cleave the prodrug, releasing the potent cytotoxic agent directly at the tumor site. nih.gov

The phenanthrenedione scaffold is a compelling candidate for this approach due to its quinone structure, which is susceptible to bioreduction. This chemical property could serve as the trigger for drug activation. This concept is analogous to other bioreductive systems, such as those developed for phenstatin, a powerful antimitotic agent. nih.govnih.gov In the case of phenstatin, prodrugs have been created by linking the active molecule to bioreductive triggers like nitroaromatic groups, which are selectively reduced in hypoxic environments. nih.govnih.gov

Developing a phenanthrenedione-based bioreductive prodrug would involve attaching a cytotoxic payload to the phenanthrenedione scaffold. The key design challenge is to ensure the resulting conjugate is stable and inactive under normal physiological conditions but is efficiently activated by reductases in the tumor microenvironment. A desirable characteristic of such prodrugs is a significantly lower biological activity in their inactive state compared to the parent drug, a feature that has been demonstrated in preliminary studies of other prodrug systems. nih.govnih.gov

Hit-to-Lead Optimization Strategies and Scaffold Hopping

Once an initial active compound, or "hit," is identified from a screening campaign, it undergoes a process of hit-to-lead optimization. upmbiomedicals.com This crucial phase of drug discovery focuses on systematically modifying the hit's chemical structure to improve its potency, selectivity, and pharmacokinetic profile, ultimately yielding a "lead" compound. upmbiomedicals.comvichemchemie.com This iterative process relies on cycles of chemical synthesis and biological testing to build a comprehensive understanding of the structure-activity relationship (SAR). researchgate.net For a phenanthrenedione hit, this would involve a dedicated medicinal chemistry effort, potentially aided by computational modeling to predict compound properties and guide synthetic efforts. vichemchemie.comnih.gov

A powerful technique within lead optimization is scaffold hopping . nih.govchemrxiv.org This strategy involves replacing the core molecular framework (the scaffold) of an active compound with a chemically distinct one, while preserving the three-dimensional arrangement of the key functional groups responsible for its biological activity. nih.govuchicago.edu The primary goals of scaffold hopping are to discover novel and patentable chemical series and to overcome liabilities of the original scaffold, such as poor metabolic stability. chemrxiv.orgrsc.org For example, a successful scaffold-hopping exercise on a series of proteasome inhibitors resulted in a preclinical candidate with enhanced solubility. dundee.ac.uk When applied to a phenanthrenedione scaffold, this could involve replacing the tricyclic phenanthrene system with other ring structures that maintain the critical pharmacophore.

Development of High-Throughput Screening Assays for Analog Evaluation

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of thousands of compounds to identify those with desired biological effects. upmbiomedicals.comsigmaaldrich.com To efficiently assess libraries of newly synthesized phenanthrenedione analogs, the development of robust and automated HTS assays is essential. nih.gov

These assays can be designed to measure a variety of endpoints relevant to the compound's intended therapeutic application. For anticancer drug discovery, HTS assays often quantify cell proliferation, viability, or apoptosis in response to treatment. nih.gov More advanced imaging-based HTS, or high-content screening (HCS), uses automated microscopy to capture detailed images of cells, allowing for the measurement of more complex cellular events like protein translocation or changes in cell morphology. youtube.com

The development pipeline for an HTS assay includes several critical stages:

Assay Design and Optimization: This involves selecting the appropriate biological system (e.g., a specific cancer cell line), the endpoint to be measured, and the detection technology. youtube.com Conditions are then optimized to ensure the assay is sensitive and reproducible.

Assay Validation: The assay is rigorously tested using known positive and negative controls to confirm its reliability and ability to identify active compounds. nih.gov

Once validated, the HTS assay can be deployed to screen large libraries of phenanthrenedione analogs. The resulting data provides the crucial feedback loop for the iterative cycle of design, synthesis, and testing that drives the medicinal chemistry program forward. youtube.com

Future Research Directions and Emerging Methodologies

Advanced Synthetic Methodologies for Complex Phenanthrenedione Systems

The efficient and scalable synthesis of complex polycyclic structures such as phenanthrenediones remains a significant challenge in organic chemistry. Future research will likely focus on developing more sophisticated and streamlined synthetic routes that offer greater control, diversity, and efficiency compared to traditional methods.

Key emerging strategies include:

Multicomponent Reactions (MCRs): These one-pot reactions combine three or more reactants to form a complex product, minimizing intermediate isolation steps and reducing waste. nih.gov The application of MCRs, potentially catalyzed by environmentally benign catalysts like iodine in aqueous solutions, could provide a rapid pathway to diverse phenanthrenedione libraries. nih.gov

Photocatalytic Synthesis: Visible-light-excited photocatalysis, using sensitizers like 9,10-phenanthrenequinone itself, has been shown to effectively trigger electrocyclization reactions to form complex heterocyclic systems. acs.org Adapting these mild and efficient methods could allow for the synthesis of functionalized phenanthrenediones under ambient conditions. acs.org

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields, improved safety, and easier scalability. Applying flow chemistry to critical steps in phenanthrenedione synthesis could overcome challenges associated with batch processing.

Novel Cyclization Strategies: Research into new ways to construct the core phenanthrene (B1679779) skeleton is ongoing. One promising approach is the intramolecular Friedel-Crafts reaction of biaryloxoacetic acid imidazolides, promoted by a Lewis acid like TiCl₄, which has proven effective for creating substituted phenanthrenequinones. nih.gov

Table 1: Comparison of Advanced Synthetic Methodologies

| Methodology | Principle | Advantages | Potential Application to Phenanthrenediones |

|---|---|---|---|

| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single step to form a complex product. nih.gov | High atom economy, reduced synthesis time, operational simplicity, easy access to compound libraries. nih.gov | Rapid generation of a diverse range of substituted phenanthrenedione analogs for structure-activity relationship studies. |

| Photocatalytic Synthesis | Use of visible light and a photocatalyst to drive chemical transformations. acs.org | Mild reaction conditions, high selectivity, use of sustainable energy sources. acs.org | Late-stage functionalization or cyclization to build the phenanthrene core under non-harsh conditions. |

| Intramolecular Friedel-Crafts of Imidazolides | Ring closure of a biaryl system to form the quinone structure. nih.gov | Efficient and scalable route to the desired phenanthrenequinone (B147406) core. nih.gov | Core scaffold synthesis, which can then be further modified. |

| Modified Jones Oxidation | A one-pot oxidation method to generate dione (B5365651) functionalities. nih.gov | High yields, short reaction times, operational simplicity compared to multi-step methods. nih.gov | Introduction of the 1,4-dione moiety onto a pre-existing phenanthrene backbone. |

Integrated Omics Approaches for Comprehensive Target Deconvolution

Identifying the specific molecular targets of a bioactive compound is crucial for understanding its mechanism of action and potential side effects. nih.gov For a compound like 5,8-Dimethoxyphenanthrene-1,4-dione, moving beyond phenotypic observations to pinpoint its direct binding partners within the cell is a critical future step. Integrated omics technologies offer an unbiased and comprehensive way to achieve this.

Chemical Proteomics: This is a cornerstone technique for target identification. nih.govrsc.org It involves creating a probe molecule by attaching a tag (e.g., biotin) to the parent compound. rsc.org This probe is used to "fish" for its binding partners in cell lysates or living cells, which are then identified using mass spectrometry. nih.govnih.gov Methods like affinity enrichment and competition binding assays can provide quantitative data on binding affinities and selectivity. researchgate.net

Proteome Integral Solubility Alteration (PISA): This label-free quantitative proteomics approach measures changes in protein solubility and thermal stability across the proteome upon compound binding. biorxiv.org It allows for proteome-wide screening of small molecules to identify direct targets and off-targets in an in situ context. biorxiv.org

Multi-Omics Integration: A truly comprehensive understanding requires integrating data from multiple platforms. nih.gov For example, combining proteomics data (identifying protein targets) with transcriptomics (measuring changes in gene expression) and metabolomics (analyzing shifts in metabolic pathways) can build a detailed picture of the compound's cellular impact downstream of target engagement. nih.gov This integrated approach helps to validate targets and elucidate the broader biological pathways being modulated.

Table 2: Key Strategies in Chemical Proteomics for Target Deconvolution

| Strategy | Description | Key Features | Reference |

|---|---|---|---|

| Affinity-Based Probes | A probe is synthesized with an affinity tag (e.g., biotin) and often a reactive group (e.g., diazirine for photo-affinity labeling). The probe captures binding proteins from a cell lysate for identification by mass spectrometry. | Allows for direct pulldown of binding partners; can be used in competition assays to determine binding affinity. | nih.govnih.gov |

| Activity-Based Protein Profiling (ABPP) | Uses probes that covalently bind to the active sites of specific enzyme families. It's used to assess a compound's effect on enzyme activity across the proteome. | Provides a profile of enzyme inhibition; useful for identifying targets within large enzyme families. | nih.gov |

| Proteome Integral Solubility Alteration (PISA) | A label-free method that identifies targets by detecting changes in protein solubility or thermal stability upon ligand binding. | Does not require probe synthesis; provides proteome-wide analysis in a more native context. | biorxiv.org |

Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-build-test-learn cycle. nih.govnih.gov For phenanthrenedione systems, these computational tools can be used to predict biological activity, optimize molecular structures, and design novel compounds with desired properties.

Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate molecular structures (represented by chemical descriptors) with biological activity. nih.govresearchgate.net By training ML-based QSAR models on a dataset of phenanthrenedione analogs and their measured activities, researchers can predict the potency of new, unsynthesized compounds. nih.govnih.gov